

# Dalzanemdor's Impact on Cognitive Function: A Meta-Analysis of Published Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dalzanemdor*

Cat. No.: *B11931302*

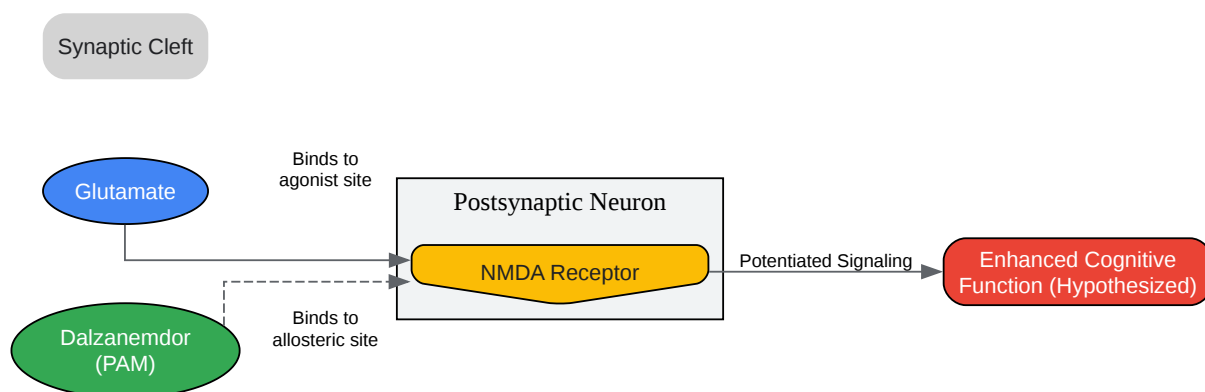
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An objective review of the clinical trial landscape for the investigational NMDA receptor modulator, **Dalzanemdor** (formerly SAGE-718), reveals a challenging development path. Despite early promise in open-label studies, the compound has failed to meet primary cognitive endpoints in three separate Phase 2 placebo-controlled trials for Parkinson's disease, Alzheimer's disease, and Huntington's disease, leading to the discontinuation of its development for these indications.

This comprehensive guide synthesizes the available data from all published research on **Dalzanemdor** and its effects on cognitive function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the clinical evidence surrounding this compound.

## Mechanism of Action

**Dalzanemdor** is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity, learning, and memory. By binding to an allosteric site, **Dalzanemdor** was designed to enhance the receptor's response to the endogenous agonist glutamate, thereby potentiating NMDA receptor signaling. The hypothesized mechanism aimed to address the NMDA receptor hypofunction believed to contribute to cognitive impairment in various neurodegenerative disorders.



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**Figure 1:** Proposed Mechanism of Action of **Dalzanemdor**.

## Summary of Clinical Trials on Cognitive Function

The clinical development of **Dalzanemdor** for cognitive impairment spanned several neurodegenerative diseases. While initial open-label studies showed encouraging signals, these findings were not replicated in subsequent, more rigorous placebo-controlled trials.

Trial Name	Phase	Indication	Number of Participants	Primary Cognitive Endpoint	Outcome Summary
PRECEDENT (NCT05318937)	2	Parkinson's Disease (Mild Cognitive Impairment)	86	Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test	Did not meet primary endpoint. No statistically significant improvement compared to placebo. <a href="#">[1]</a> Development for Parkinson's disease was discontinued.
LIGHTWAVE (NCT05619692)	2	Alzheimer's Disease (Mild Cognitive Impairment or Mild Dementia)	174	Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test	Did not meet primary endpoint. No statistically significant improvement compared to placebo. <a href="#">[2]</a> <a href="#">[3]</a> Development for Alzheimer's disease was discontinued. <a href="#">[2]</a>
DIMENSION (NCT05107128)	2	Huntington's Disease (Cognitive Impairment)	189	Symbol Digit Modalities Test (SDMT)	Did not meet primary endpoint. No statistically significant or clinically

meaningful differences compared to placebo.[4][5]  
Further development of Dalzanemdor was halted.[4]

LUMINARY (NCT04602624)	2 (Open-Label)	Alzheimer's Disease (Mild Cognitive Impairment or Mild Dementia)	26	Safety and Tolerability	Showed a statistically significant 2.3-point improvement in Montreal Cognitive Assessment (MoCA) scores from baseline at day 28.[4] However, the study lacked a placebo control.[2]
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PARADIGM (NCT04476017)	2 (Open-Label)	Parkinson's Disease (Mild Cognitive Impairment)	11	Not specified	Early data suggested gains in thinking and memory. This led to the initiation of the PRECEDENT study.
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SURVEYOR (NCT05358821)	2	Huntington's Disease (Cognitive Impairment)	40 patients, 29 healthy volunteers	Characterize cognitive impairment using HD- Cognitive Assessment Battery (HD- CAB)	Met primary
					endpoint of demonstratin g a significant difference in cognition between HD patients and healthy controls at baseline. A "small numerical difference" was observed between the Dalzanemdor and placebo groups on the HD-CAB composite score at Day 28, but the study was not powered to show statistical significance.

Note: Specific quantitative data (mean change from baseline, standard deviation, p-values) for the primary endpoints of the PRECEDENT, LIGHTWAVE, and DIMENSION trials have not been made publicly available in press releases or published literature beyond the statement that the trials failed to meet their primary endpoints.

## Experimental Protocols

A variety of validated cognitive assessment tools were used across the **Dalzanemdor** clinical trial program to measure different aspects of cognitive function.

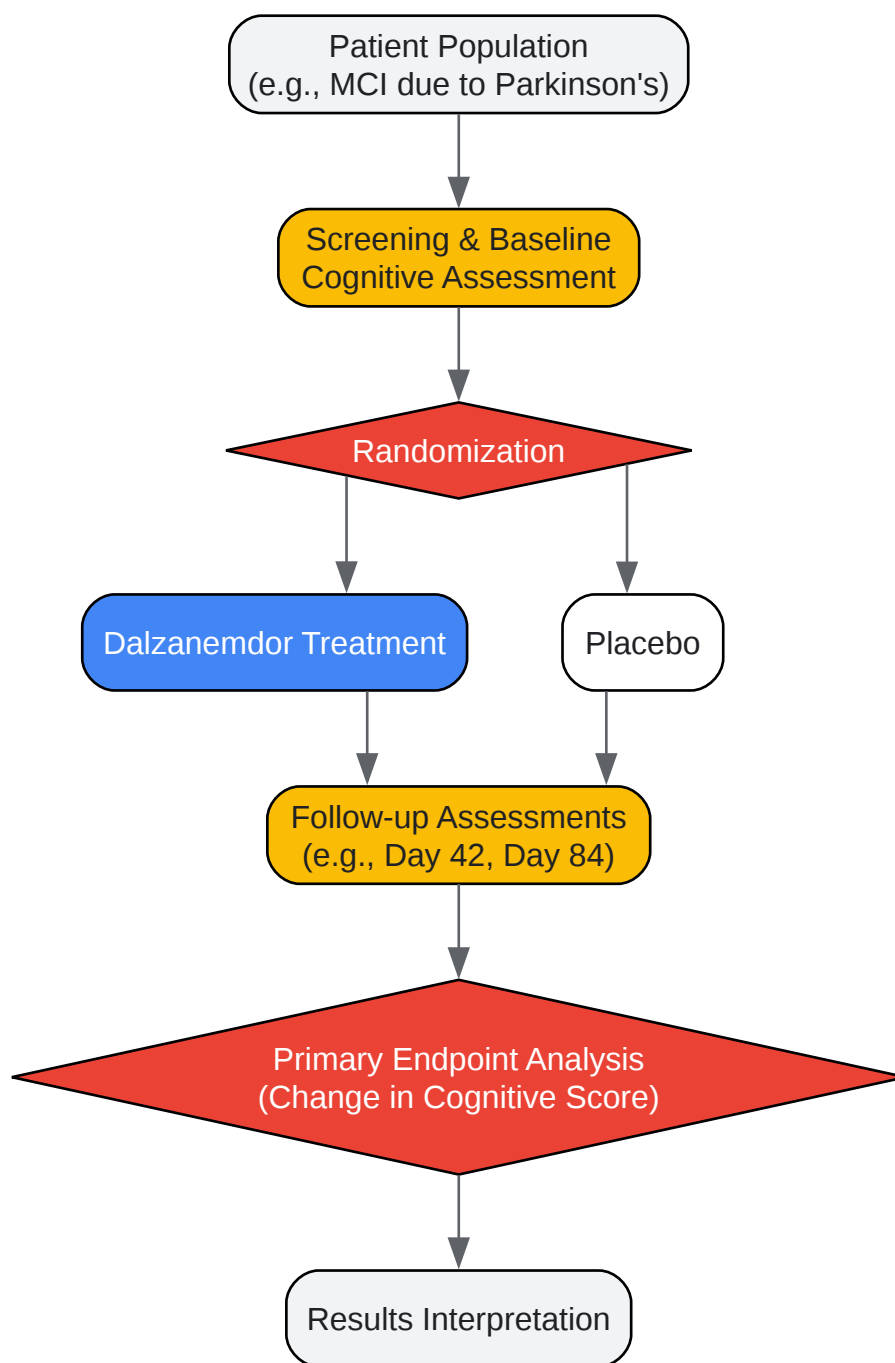
## Key Cognitive Assessment Methodologies:

- **Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test:** This subtest assesses processing speed, a key component of cognitive function. Participants are given a key that pairs numbers with symbols. They then have a limited amount of time to write the corresponding number for a series of symbols. The score is the number of correctly completed items within the time limit. The WAIS-IV is a standardized and widely used neuropsychological test.
- **Symbol Digit Modalities Test (SDMT):** Similar to the WAIS-IV Coding Test, the SDMT is a measure of processing speed, attention, and visual scanning. The test requires the participant to substitute numbers for abstract symbols using a reference key. The number of correct substitutions within a 90-second time limit is scored. It can be administered in both written and oral formats.
- **Montreal Cognitive Assessment (MoCA):** The MoCA is a brief screening tool for mild cognitive impairment. It assesses several cognitive domains, including attention and concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation. The total possible score is 30, with a score of 26 or above generally considered normal.
- **Scales for Outcomes in Parkinson's Disease-Cognition (SCOPA-COG):** This is a dedicated instrument for assessing cognitive function in individuals with Parkinson's disease. It consists of 10 items that evaluate memory, attention, executive function, and visuospatial function. Scores range from 0 to 43, with higher scores indicating better cognitive performance.
- **Repeatable Battery for the Assessment of Neuropsychological Status (RBANS):** The RBANS is a brief neuropsychological battery that assesses five domains: immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory. It is designed to be administered in approximately 30 minutes and is used to detect and characterize cognitive impairment.

- HD-Cognitive Assessment Battery (HD-CAB): This battery of six tests was specifically designed for use in clinical trials for Huntington's disease. The components include the Symbol Digit Modalities Test, Paced Tapping, One Touch Stockings of Cambridge (abbreviated), Emotion Recognition, Trail Making Test Part B, and the Hopkins Verbal Learning Test.

## Experimental and Logical Workflows

The placebo-controlled Phase 2 trials for **Dalzanemdor** followed a standard randomized, double-blind, placebo-controlled design. This design is the gold standard for minimizing bias in clinical research.



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**Figure 2:** Generalized Randomized Controlled Trial Workflow.

## Conclusion

The comprehensive analysis of the clinical trial data for **Dalzanemdor** in the context of cognitive function presents a clear, albeit disappointing, picture. While the initial hypothesis of

enhancing cognitive function through positive allosteric modulation of the NMDA receptor was scientifically plausible, the compound failed to demonstrate efficacy in well-controlled Phase 2 studies across multiple neurodegenerative diseases. The open-label studies, while showing some positive signals, were not sufficient to overcome the negative results of the larger, placebo-controlled trials.

The data from these studies, however, contribute valuable information to the field of neurodegenerative disease research. The detailed cognitive assessments and the rigorous trial designs provide important insights for future drug development programs targeting cognitive impairment. The discontinuation of the **Dalzanemdor** program underscores the significant challenges in developing effective treatments for these complex disorders.

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- To cite this document: BenchChem. [Dalzanemdor's Impact on Cognitive Function: A Meta-Analysis of Published Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931302#meta-analysis-of-all-published-research-on-dalzanemdor-and-cognitive-function\]](https://www.benchchem.com/product/b11931302#meta-analysis-of-all-published-research-on-dalzanemdor-and-cognitive-function)

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